(5S)-5-(fluoromethyl)pyrrolidin-2-one is a fluorinated pyrrolidinone compound that has garnered interest in medicinal chemistry due to its unique structural features and potential applications in drug development. This compound is characterized by the presence of a fluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
This compound can be synthesized from commercially available starting materials, such as pyrrolidinone derivatives. It falls under the category of fluorinated heterocycles, which are compounds containing both carbon and nitrogen atoms in a ring structure, with the addition of fluorine substituents that modify their chemical properties.
The synthesis of (5S)-5-(fluoromethyl)pyrrolidin-2-one typically involves several key steps:
Industrial production may utilize optimized reaction conditions, including continuous flow chemistry, to enhance yield and scalability.
The molecular structure of (5S)-5-(fluoromethyl)pyrrolidin-2-one can be represented by its molecular formula and its molecular weight of approximately 132.14 g/mol. The compound features a pyrrolidinone ring with a fluoromethyl group at the 5-position.
Property | Value |
---|---|
Molecular Formula | C5H9FN2O |
Molecular Weight | 132.14 g/mol |
IUPAC Name | 5-(fluoromethyl)pyrrolidin-2-one |
InChI | InChI=1S/C5H9FN2O/c6-2-3-1-4(7)5(9)8-3/h3-4H,1-2,7H2,(H,8,9) |
InChI Key | BNSGYLWTSZECNR-UHFFFAOYSA-N |
Canonical SMILES | C1C(NC(=O)C1N)CF |
(5S)-5-(fluoromethyl)pyrrolidin-2-one can participate in various chemical reactions:
These reactions highlight the versatility of (5S)-5-(fluoromethyl)pyrrolidin-2-one in synthetic organic chemistry.
The physical properties of (5S)-5-(fluoromethyl)pyrrolidin-2-one include:
Chemical properties include:
(5S)-5-(fluoromethyl)pyrrolidin-2-one is utilized in various scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7